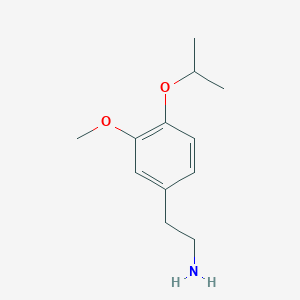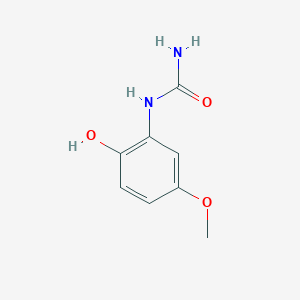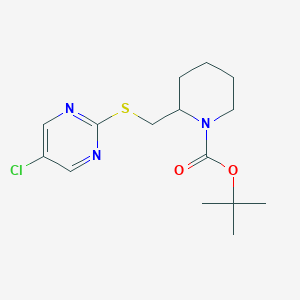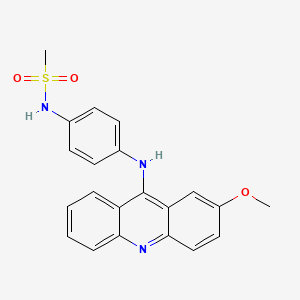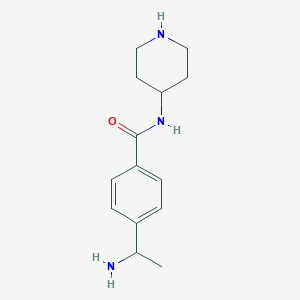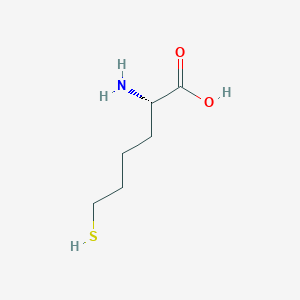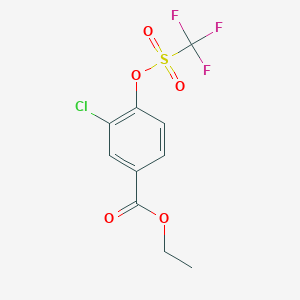
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which imparts unique chemical properties, making it valuable for specific synthetic and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The trifluoromethylsulfonyloxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid.
Reduction: Formation of compounds with reduced trifluoromethylsulfonyloxy groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in electron transfer reactions, affecting cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(trifluoromethylsulfonyloxy)propionate
- Ethyl 4-chloro-3-(trifluoromethylsulfonyloxy)benzoate
- Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)phenylacetate
Uniqueness
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both chloro and trifluoromethylsulfonyloxy groups enhances its potential for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C10H8ClF3O5S |
|---|---|
Molekulargewicht |
332.68 g/mol |
IUPAC-Name |
ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O5S/c1-2-18-9(15)6-3-4-8(7(11)5-6)19-20(16,17)10(12,13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZAVRKTDPUMWMST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


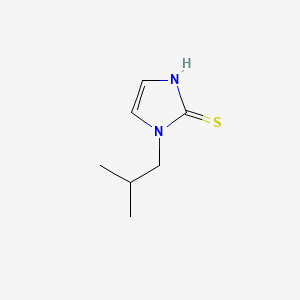

![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
